
2-Amino-2-(4-methoxyphenyl)acetic acid
Overview
Description
2-Amino-2-(4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of phenylglycine, where the phenyl ring is substituted with a methoxy group at the para position. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .
Synthetic Routes and Reaction Conditions:
Esterification and Amination: One common method involves the esterification of 4-methoxyphenylacetic acid followed by amination. The esterification is typically carried out using methanol and sulfuric acid as a catalyst.
Industrial Production Methods: Industrial production often employs the esterification and amination route due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylacetic acid derivatives.
Scientific Research Applications
2-Amino-2-(4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Metabolic Pathways: The compound can be metabolized by cellular enzymes, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Phenylglycine: Similar structure but lacks the methoxy group.
4-Methoxyphenylacetic acid: Similar structure but lacks the amino group.
2-Amino-2-phenylacetic acid: Similar structure but lacks the methoxy group.
Uniqueness: 2-Amino-2-(4-methoxyphenyl)acetic acid is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Biological Activity
2-Amino-2-(4-methoxyphenyl)acetic acid, also known as 4-methoxyphenylglycine, is an amino acid derivative with notable biological activities. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative data.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₁₁NO₃, with a molecular weight of approximately 181.19 g/mol. Its structure features an amino group, a methoxy group, and a phenyl ring, which contribute to its biological properties.
Antidepressant Properties
Research indicates that this compound exhibits antidepressant-like effects in various animal models. A study conducted on mice demonstrated that the compound significantly reduced immobility time in the forced swim test, suggesting potential efficacy as an antidepressant. The proposed mechanism involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Hypolipidemic Activity
In vivo studies have shown that derivatives of this compound possess hypolipidemic activity , effectively reducing lipid levels in high-fat diet-induced hyperlipidemia models. Specific derivatives were evaluated for their ability to lower triglycerides and total cholesterol levels in rats . The results indicated that these compounds could be promising agents for managing dyslipidemia.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens. Studies revealed that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for different strains .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against species such as Candida albicans. Research indicates that it can inhibit fungal growth effectively, with MIC values reported between 16.69 to 78.23 µM .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Neurotransmitter Modulation : Influences serotonin and norepinephrine levels, contributing to its antidepressant effects.
- Enzyme Inhibition : Potential inhibition of enzymes involved in lipid metabolism may explain its hypolipidemic effects.
- Membrane Disruption : The compound's interaction with microbial membranes likely contributes to its antimicrobial properties.
Study on Antidepressant Effects
A study published in a pharmacological journal assessed the antidepressant potential of this compound using behavioral tests in rodents. Mice treated with varying doses showed a dose-dependent reduction in depressive-like behaviors compared to control groups.
Evaluation of Hypolipidemic Effects
Another research effort focused on the hypolipidemic effects of synthesized derivatives in rat models. Results indicated a significant reduction in lipid profiles after administration over several weeks, highlighting the therapeutic potential for managing hyperlipidemia .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | CAS Number | Unique Features | Biological Activity |
---|---|---|---|
2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid | 117427-61-9 | Hydroxyl group enhances solubility | Moderate antibacterial |
DL-p-Methoxyphenylglycine | 24593-48-4 | Lacks specific methoxy positioning | Limited activity |
α-Aminohomoanisic acid | 19789-59-4 | Different side chain configurations | Antimicrobial properties |
This comparison emphasizes the unique positioning of the methoxy group on the phenyl ring as critical for enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-2-(4-methoxyphenyl)acetic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves Strecker or Ugi-type reactions, utilizing 4-methoxyphenylacetonitrile as a precursor. For example, fluorophenyl analogs (e.g., (R)-2-Amino-2-(4-fluorophenyl)acetic acid) are synthesized via chiral resolution of racemic mixtures using enzymes or chiral auxiliaries . Optimization includes:
- Catalyst Selection : Use of chiral catalysts (e.g., L-proline) to enhance enantioselectivity.
- Reaction Solvents : Polar aprotic solvents (DMF, acetonitrile) improve reaction rates.
- Temperature Control : Maintaining 0–5°C during nitrile hydrolysis minimizes byproducts.
Key intermediates like Boc-protected derivatives (e.g., Boc-(R)-2-Amino-2-(4-methoxyphenyl)acetic acid) are used to stabilize the amino group during synthesis .
Q. What analytical techniques are essential for characterizing the compound, and what key spectral data should be observed?
Methodological Answer:
- NMR :
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers; retention times vary by 1–2 minutes depending on mobile phase (hexane:isopropanol 90:10) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 210.1 (calculated) .
Q. How is the compound used as a building block in peptide synthesis or pharmaceutical intermediates?
Methodological Answer: The amino acid structure enables its incorporation into peptide chains via solid-phase synthesis:
- Protection : Boc or Fmoc groups shield the amino group during coupling .
- Coupling Agents : HATU or DCC activates the carboxylic acid for amide bond formation.
- Applications : Serves as a precursor for β-lactam antibiotics or kinase inhibitors, leveraging the methoxy group for target binding .
Advanced Research Questions
Q. What methods are effective for resolving the enantiomers of this compound, and how is enantiomeric excess determined?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns (Chiralcel OD-H) with a hexane:ethanol gradient (85:15); enantiomeric excess (ee) ≥99% is achievable .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of the undesired enantiomer .
- Circular Dichroism (CD) : CD spectra at 220–250 nm confirm enantiopurity; Δε values correlate with ee .
Q. How does the compound's stability vary under different pH and temperature conditions, and what are the degradation products?
Methodological Answer:
- pH Stability : Degrades rapidly in acidic conditions (pH <3) via hydrolysis of the amino group, forming 4-methoxyphenylacetic acid. Neutral/basic conditions (pH 7–9) enhance stability .
- Thermal Stability : Decomposes above 150°C; TGA shows 5% weight loss at 120°C. Store at –20°C under nitrogen to prevent oxidation .
Q. What are the best practices for handling and storing the compound to prevent degradation?
Methodological Answer:
- Storage : Keep in amber vials at –20°C, under inert gas (argon). Desiccants (silica gel) prevent moisture absorption .
- Handling : Use gloves and face shields; avoid contact with acids or bases. Dispose of waste via incineration .
Q. How can computational chemistry predict the compound's reactivity or interactions in biological systems?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., tyrosine kinase), identifying binding sites near the methoxy group .
- DFT Calculations : Predict pKa (~2.1 for COOH, ~9.3 for NH₂) and electrostatic potential maps to guide derivatization .
Q. What strategies mitigate batch-to-batch variability in synthesis, and how is consistency ensured?
Methodological Answer:
Properties
IUPAC Name |
2-amino-2-(4-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAKXUIILGDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2540-53-6, 19789-59-4 | |
Record name | NSC154924 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 19789-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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